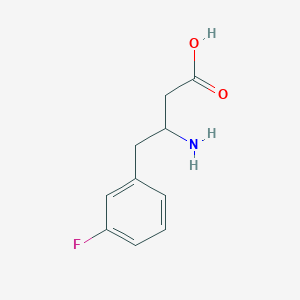

3-Amino-4-(3-fluorophenyl)butyric Acid

Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be either naturally occurring or synthetically created. sigmaaldrich.com They serve as indispensable tools in modern medicinal chemistry and drug discovery. sigmaaldrich.comacs.orgnih.gov Their value stems from a unique three-dimensional structure, characterized by readily functionalized amine and carboxyl groups attached to a chiral core, offering a high degree of functionality. acs.orgresearchgate.net This structural diversity makes them valuable as chiral building blocks for creating complex molecules and as scaffolds for developing combinatorial libraries. sigmaaldrich.comresearchgate.net

In the pharmaceutical realm, UAAs are critical components in the development of peptidomimetics—compounds that mimic natural peptides but often have improved properties. sigmaaldrich.com Incorporating UAAs into peptide structures can enhance metabolic stability, increase potency, improve oral absorption, and lead to greater selectivity for biological targets. sigmaaldrich.comresearchgate.net The utility of UAAs is demonstrated by their presence in several FDA-approved drugs. nih.gov Furthermore, they are used as molecular probes to better understand the function of biological systems. sigmaaldrich.comresearchgate.net

Overview of β-Amino Acids as Structural Motifs in Research

β-Amino acids represent a significant class of unnatural amino acids, distinguished by a carbon backbone that is one atom longer than that of their α-amino acid counterparts. nih.gov This expanded backbone grants them unique conformational properties, making them valuable structural motifs in research. nih.govacs.org Scientists have investigated β-amino acids as subunits in creating "foldamers," which are protein-like molecules that adopt discrete and predictable three-dimensional shapes. nih.gov

The incorporation of β-amino acids into peptides can modulate the conformation, dynamics, and proteolytic susceptibility of the original molecule. acs.org Researchers have successfully used them to design specific secondary structures, such as helices and β-hairpins. acs.orgbiorxiv.org For example, while substituting an α-amino acid with its β³-homologue in an α-helix can sometimes decrease stability, using a more conformationally constrained β-amino acid can offset this effect and even enhance stability in certain protein loops. nih.gov This ability to form stable, predictable structures makes β-amino acids a powerful tool in protein design and the development of new biomaterials. chemistryviews.org

Table 1: Comparison of α-Amino and β-Amino Acids

| Feature | α-Amino Acid | β-Amino Acid |

|---|---|---|

| Structure | The amino group is attached to the α-carbon, the same carbon to which the carboxyl group is attached. | The amino group is attached to the β-carbon, which is the second carbon from the carboxyl group. |

| Backbone | Shorter backbone due to the α-positioning of the amino group. | Longer, more flexible backbone with an extra carbon atom between the amine and carboxyl groups. nih.gov |

| Natural Occurrence | The 20 proteinogenic amino acids are all α-amino acids. | Occurs naturally but is not incorporated into proteins via the ribosome. nih.gov |

| Conformational Properties | Forms well-defined secondary structures like α-helices and β-sheets in proteins. | Can form unique and stable secondary structures such as various helices (10-helix, 12-helix, 14-helix) and turns. acs.org |

The Role of Ring-Substituted β-Homophenylalanines, including 3-Amino-4-(3-fluorophenyl)butyric Acid, in Academic Inquiry

Ring-substituted β-homophenylalanines are a specific subclass of β-amino acids that have garnered interest in academic and industrial research. These compounds have the basic structure of homophenylalanine, a β-amino acid, but with one or more substituents on the phenyl ring. The nature and position of these substituents can dramatically alter the molecule's physicochemical properties, such as its lipophilicity, electronic character, and steric profile.

The introduction of a fluorine atom, for instance, is a common strategy in medicinal chemistry. researchgate.net The C-F bond can serve as a conformational probe to explore the dynamic binding processes of a molecule with its biological target. northwestern.edu In the case of This compound , the fluorine atom at the meta-position of the phenyl ring influences its properties, making it a distinct chemical entity for research purposes.

The academic inquiry into such compounds often revolves around several key areas:

Synthesis: Developing efficient and stereoselective methods for their preparation is a significant area of chemical research. nus.edu.sgfigshare.comgoogle.comrsc.org

Conformational Analysis: Studying how the substituted ring affects the conformational preferences of the flexible butyric acid chain.

Biological Mimicry: Using these compounds as building blocks for peptidomimetics that can mimic or antagonize the function of natural peptides or act as GABA (γ-aminobutyric acid) analogues. chemicalbook.comschd-shimadzu.com GABA is a primary inhibitory neurotransmitter in the central nervous system. chemicalbook.com

The systematic study of compounds like this compound and its isomers contributes to a deeper understanding of structure-activity relationships (SAR), which is crucial for designing molecules with specific biological functions. acs.org

Table 2: Examples of Ring-Substituted β-Homophenylalanines and Related Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Amino-3-phenyl-butyric acid hydrochloride | 3060-41-1 | C₁₀H₁₄ClNO₂ |

| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | 331763-69-0 | C₁₀H₁₃ClFNO₂ |

| 3-Amino-4-(4-hydroxyphenyl)butanoic acid | 64913-50-4 | C₁₀H₁₃NO₃ |

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | 331763-58-7 | C₁₀H₁₃Cl₂NO₂ |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 936630-57-8 | C₁₀H₁₀F₃NO₂ |

| Fmoc-(R)-3-amino-4-(3-chlorophenyl)-butyric acid | 331763-57-6 | C₂₅H₂₂ClNO₄ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEHSQZQGJXLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 3 Fluorophenyl Butyric Acid

Strategies for Carbon-Carbon Bond Formation in β-Amino Acid Synthesis

The construction of the carbon framework is a critical step in the synthesis of β-amino acids. Modern organic synthesis offers several powerful methods for forming carbon-carbon bonds with high precision.

Palladium-Catalyzed C(sp³)–H Activation Approaches for β-Amino Acids

Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. This approach can be applied to the synthesis of β-aryl-α-amino acids through the arylation of C(sp³)–H bonds at the β-position of an amino acid derivative.

In a relevant study, an efficient protocol for the palladium-catalyzed β-C(sp³)-H arylation of aliphatic carboxamides equipped with a 2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary was developed. researchgate.net This method demonstrated that a variety of aryl iodides, including those with sterically hindering groups, could react with a PE-coupled phthaloyl alanine (B10760859) substrate to produce complex β-aryl α-amino acids in moderate to excellent yields. researchgate.net This strategy could be conceptually applied to the synthesis of 3-Amino-4-(3-fluorophenyl)butyric acid by utilizing a suitable 3-aminobutyric acid derivative and 1-fluoro-3-iodobenzene (B1666204) as the arylating agent. The directing group, such as the PE auxiliary, plays a crucial role in positioning the palladium catalyst for the selective activation of the desired C-H bond.

Another general and practical method involves the palladium-catalyzed monoarylation of the β-methyl C(sp³)—H of an alanine derivative using an 8-aminoquinoline (B160924) auxiliary. researchgate.net This reaction is highly efficient and maintains the chirality of the starting material, offering a versatile route to various β-aryl-α-amino acids. researchgate.net The choice of the directing group is critical; for instance, while 8-aminoquinoline is effective, other directing groups like picolinamide (B142947) (PA) have also been explored for similar transformations. nih.gov

The development of new ligands has further expanded the scope of these reactions. For example, 2-pyridone ligands have been shown to facilitate the Pd-catalyzed direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes using an α-amino acid as a transient directing group. mdpi.com

Table 1: Examples of Palladium-Catalyzed C(sp³)–H Arylation of Amino Acid Derivatives

| Substrate | Arylating Agent | Directing Group | Catalyst/Ligand | Product Type | Yield | Reference |

| PE-coupled Phthaloyl Alanine | Hindered Aryl Iodides | 2-(2-pyridyl) ethylamine (PE) | Pd(OAc)₂ | Complex β-Aryl α-Amino Acids | Moderate to Excellent | researchgate.net |

| Alanine Derivative | Aryl Iodides | 8-Aminoquinoline | Pd(OAc)₂ | β-Aryl-α-Amino Acids | High | researchgate.net |

| Tertiary Aliphatic Aldehydes | Methyl 4-iodobenzoate | α-Amino Acid (transient) | Pd(OAc)₂ / 2-Pyridone | β-Aryl Aldehydes | Good | mdpi.com |

| Carboxylic Acid Derivatives | Aryl Iodides | 2-Methylthioaniline | Pd(OAc)₂ | Monoarylated Primary sp³ C-H | Selective | nih.gov |

| Carboxylic Acid Derivatives | Aryl Iodides | 8-Aminoquinoline | Pd(OAc)₂ | Arylated Secondary sp³ C-H | Good | nih.gov |

This table presents a selection of palladium-catalyzed C(sp³)–H arylation reactions relevant to the synthesis of β-aryl amino acids, showcasing different substrates, directing groups, and outcomes.

Chiral Acetal (B89532) Template-Mediated Syntheses of β-Amino Acid Scaffolds

Chiral auxiliaries are commonly employed in asymmetric synthesis to control the stereochemical outcome of a reaction. Chiral acetals, derived from readily available chiral alcohols or diols, can serve as effective templates for the diastereoselective synthesis of β-amino acid scaffolds.

One approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of an enolate. For instance, a method for the asymmetric synthesis of quaternary α-amino acids utilizes D-ribonolactone acetonide as a chiral auxiliary. mdpi.org While this example focuses on α-amino acids, the principle of using a chiral acetal to control the facial selectivity of an enolate reaction can be extended to the synthesis of β-amino acids.

In a different strategy, a three-component Mannich condensation reaction of diazo compounds, boranes, and acyl imines has been developed to produce anti-β-amino carbonyl compounds with high diastereoselectivity. An asymmetric variant of this reaction was achieved using (-)-phenylmenthol as a chiral auxiliary, demonstrating the potential for chiral alcohol-derived templates to control stereochemistry in the formation of β-amino acid precursors. nih.gov

Furthermore, the synthesis of chiral β-substituted γ-amino-butyric acid derivatives has been accomplished through the enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene (B1206846) silyl (B83357) acetals, catalyzed by a Lewis acid. thieme-connect.de This method highlights the use of catalysis in conjunction with acetal-like precursors to achieve high enantioselectivity.

Enantioselective Synthesis of this compound

Achieving high enantiomeric purity is paramount in the synthesis of chiral drugs and their intermediates. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, often through the use of chiral catalysts or reagents.

Chiral Ligand Mediated Stereocontrol in β-Amino Acid Synthesis

The use of chiral ligands in transition metal catalysis is a cornerstone of modern asymmetric synthesis. These ligands coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

A highly relevant example is the asymmetric hydrogenation of an enamine ester to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a close analog of the target compound. researchgate.net This synthesis was achieved using chiral ferrocenyl ligands in conjunction with a rhodium catalyst, [Rh(COD)Cl]₂. The direct reduction of the enamine provided the amino ester with a high enantiomeric excess (ee) of 93%. researchgate.net This approach demonstrates the effectiveness of chiral phosphine (B1218219) ligands in controlling the stereochemistry of hydrogenation reactions to produce β-amino acids.

The development of novel chiral ligands is an ongoing area of research. For instance, P-stereogenic BoPhoz-type phosphine-aminophosphine ligands have been successfully used in the Rh-catalyzed asymmetric hydrogenation of 3-aryl-4-phosphonobutenoates, yielding chiral 3-aryl-4-phosphonobutyric acid esters with high enantioselectivities (93-98% ee). researchgate.net

Furthermore, iridium catalysts bearing chiral ligands have also proven effective. Chiral iridium complexes with spiro phosphoramidite (B1245037) ligands are highly efficient for the asymmetric hydrogenation of unfunctionalized enamines. researchgate.net Similarly, Ir-MaxPHOX catalysts, which are modular ligands prepared from an amino alcohol, an amino acid, and a P-stereogenic phosphinous acid, have shown great potential due to their structural diversity. nih.gov

Table 2: Chiral Ligands for Enantioselective Synthesis of β-Amino Acid Derivatives

| Catalyst System | Substrate Type | Chiral Ligand Type | Product Type | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Cl]₂ | Enamine Ester | Ferrocenyl | β-Amino Ester | 93% | researchgate.net |

| Rh-catalyst | 3-Aryl-4-phosphonobutenoate | P-stereogenic BoPhoz | 3-Aryl-4-phosphonobutyric acid ester | 93-98% | researchgate.net |

| Ir-catalyst | Unfunctionalized Enamine | Spiro Phosphoramidite | Chiral Amine | High | researchgate.net |

| Ir-catalyst | Various | MaxPHOX | Chiral Amine | High | nih.gov |

| Pd(OCOCF₃)₂ | γ-Fluorinated Iminoester | BINAP | β-Fluorinated γ-Amino Ester | up to 91% | dicp.ac.cn |

This table summarizes various chiral ligand systems used in the asymmetric synthesis of β-amino acid derivatives and related compounds, highlighting the high enantioselectivities achieved.

Optimization of Enantiomeric Excess in Preparative Synthesis of this compound

Achieving high enantiomeric excess (ee) is a critical goal in the synthesis of chiral molecules for pharmaceutical applications. Often, the initial enantioselectivity of a reaction needs to be enhanced through optimization of reaction conditions or subsequent purification steps.

In the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a key strategy to improve the enantiomeric excess involved the isolation of the amino ester product as an (S)-camphorsulfonic acid salt. researchgate.net This classical resolution technique allowed for the upgrade of the enantiomeric excess from 93% to over 99%. researchgate.net This demonstrates that even when a highly enantioselective reaction is employed, a subsequent resolution step can be crucial for achieving the desired level of purity.

A more direct approach developed for this synthesis involved the in situ protection of the newly formed amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This not only protected the amine but also facilitated the isolation of a crystalline product which could be recrystallized to achieve an enantiomeric excess greater than 99%. researchgate.net This highlights the importance of considering the physical properties of the product and its derivatives when developing a purification strategy.

The choice of solvent can also have a dramatic impact on the enantioselectivity of a reaction. In the palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters, it was found that using fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol, significantly improved both the yield and the enantioselectivity, with ee values reaching up to 91%. dicp.ac.cn

Furthermore, the development of biocatalytic methods offers a powerful alternative for achieving high enantioselectivity. For example, the synthesis of both enantiomers of 3-amino-1-Boc-piperidine has been achieved with high yield and enantiomeric excess using immobilized ω-transaminases. nih.gov Such enzymatic approaches could potentially be applied to the synthesis of this compound.

Strategic Use of Protecting Groups in the Synthesis of this compound

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. The strategic selection and application of protecting groups are crucial for the successful synthesis of complex molecules like this compound, which contains both an amino and a carboxylic acid group.

An important concept in protecting group strategy is orthogonality , which allows for the selective removal of one protecting group in the presence of others. researchgate.net For instance, in peptide synthesis, the Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used to protect the α-amino group and is cleaved under basic conditions (e.g., with piperidine). researchgate.net In contrast, the Boc (tert-butyloxycarbonyl) group is acid-labile. youtube.com This orthogonality allows for the selective deprotection of either the N-terminus or specific side chains during peptide synthesis. nih.gov

In the context of synthesizing this compound, the amino group is often protected as a carbamate, such as with a Boc group. The Boc group is stable under many reaction conditions but can be readily removed with acid. youtube.com This was demonstrated in the synthesis of a trifluorophenyl-containing β-amino acid where the Boc group was used to protect the amine. researchgate.net

The carboxylic acid functionality is typically protected as an ester, for example, a methyl or ethyl ester. These can be hydrolyzed under basic or acidic conditions. For more sensitive substrates, a benzyl (B1604629) ester can be used, which can be cleaved by hydrogenolysis, a milder method that is often compatible with other protecting groups. researchgate.net

The choice of protecting group can also influence the outcome of a reaction. In the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, the in situ protection of the amine with a Boc group not only served as a protecting group but also facilitated the purification of the product by inducing crystallization. researchgate.net

Photocleavable protecting groups offer another layer of orthogonality, as they can be removed with light, often under neutral conditions, leaving acid- and base-labile groups intact. Examples include the nitrobenzyloxycarbonyl (e.g., 4,5-dimethoxy-2-nitrobenzyloxycarbonyl) and phenacyloxycarbonyl groups for amines. thieme-connect.de

Table 3: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | youtube.com |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | researchgate.net |

| Amino | Benzyl | Bn | Hydrogenolysis | researchgate.net |

| Carboxylic Acid | Methyl/Ethyl Ester | - | Acid or Base Hydrolysis | - |

| Carboxylic Acid | Benzyl Ester | OBn | Hydrogenolysis | researchgate.net |

| Carboxylic Acid | tert-Butyl Ester | OtBu | Acid (e.g., TFA) | - |

| Amino | 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl | Nvoc | Photolysis (UV light) | thieme-connect.de |

This table lists common protecting groups used for amino and carboxylic acid functionalities, along with their standard cleavage conditions, illustrating the principle of orthogonal protection.

Fluorenylmethoxycarbonyl (FMOC) Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely utilized in organic synthesis, particularly in solid-phase peptide synthesis. google.com Its stability under acidic conditions allows for the selective deprotection of other acid-sensitive protecting groups that may be present on the side chains of amino acids.

The introduction of the Fmoc group onto the amine of this compound is typically achieved by reacting the amino acid with an activated Fmoc reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more frequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction with Fmoc-OSu is often preferred as the conditions are easier to control and it generates fewer side reactions. The synthesis is generally carried out under Schotten-Baumann conditions, for instance, in a mixture of sodium bicarbonate, water, and dioxane, or under anhydrous conditions using a base like pyridine (B92270) in dichloromethane. total-synthesis.com

The key feature of the Fmoc group is its cleavage under mild basic conditions, which does not affect acid-labile groups, making it an orthogonal protecting group to Boc. total-synthesis.comorganic-chemistry.org Deprotection is most commonly accomplished using a solution of a secondary amine, such as piperidine, in a solvent like dimethylformamide (DMF). total-synthesis.com The mechanism involves the abstraction of the acidic proton on the fluorenyl group's β-carbon by the base, initiating an elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. google.com The strong UV absorbance of the Fmoc group and its byproducts is also advantageous for monitoring reaction progress, especially in automated peptide synthesis.

Table 1: Key Features of FMOC Protection Strategy

| Feature | Description | Common Reagents/Conditions | References |

|---|---|---|---|

| Protection Reagent | Fmoc-OSu is commonly used due to its stability and fewer side reactions compared to Fmoc-Cl. | Fmoc-OSu, Fmoc-Cl | total-synthesis.com |

| Protection Conditions | Typically performed under basic conditions (Schotten-Baumann) or anhydrous conditions with a base. | NaHCO₃/Dioxane/H₂O or Pyridine/CH₂Cl₂ | total-synthesis.com |

| Stability | Stable in acidic conditions, allowing for orthogonal protection schemes with acid-labile groups like Boc. | Tolerates TFA, HBr, H₂SO₄ | total-synthesis.com |

| Deprotection Condition | Cleaved under mild basic conditions, typically with a secondary amine. | Piperidine in DMF | |

| Key Advantage | Orthogonality with acid-labile protecting groups and strong UV absorbance for reaction monitoring. | - | total-synthesis.com |

tert-Butyloxycarbonyl (BOC) Protection Strategies

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group and a cornerstone of amine protection in organic synthesis. rsc.org Its widespread use stems from its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions. organic-chemistry.org This makes it a valuable tool in multi-step syntheses, including the preparation of complex molecules like this compound.

The standard method for introducing the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base. organic-chemistry.orgwikipedia.org This can be performed under various conditions, including aqueous solutions with bases like sodium hydroxide (B78521) or in organic solvents like acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as a base. wikipedia.org The Boc group's steric bulk effectively shields the amino group from participating in subsequent reactions.

Deprotection of the Boc group is efficiently achieved using strong acids. wikipedia.org Trifluoroacetic acid (TFA), often in a solvent like dichloromethane, is commonly used for this purpose. wikipedia.org Alternatively, hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) can be employed. wikipedia.org The cleavage mechanism proceeds via the formation of a tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide, leaving the protonated amine. wikipedia.orggoogle.com To prevent side reactions caused by the tert-butyl cation alkylating other nucleophilic sites in the molecule, scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to the deprotection mixture. wikipedia.org The compatibility of Boc protection with a variety of coupling reagents and its stability under alkaline conditions make it highly versatile.

Table 2: Common Reagents for BOC Protection and Deprotection

| Process | Reagent | Conditions | References |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) & Sodium Hydroxide | Aqueous conditions | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) & DMAP | Acetonitrile | wikipedia.org | |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol or Ethyl Acetate | wikipedia.org |

Methodological Advancements for Industrial Scale Production and Purity Control of this compound

Scaling the synthesis of fine chemicals like this compound from the laboratory bench to an industrial scale presents significant challenges. These include ensuring process safety, cost-effectiveness, scalability, and high product purity. Methodological advancements often focus on replacing hazardous or expensive reagents with safer, more economical alternatives and optimizing purification techniques.

For instance, older methods for the homologation of α-amino acids to β-amino acids, a potential route to the target compound's backbone, sometimes involved hazardous reagents like diazomethane (B1218177) or sodium cyanide. rsc.org Modern synthetic strategies aim to avoid such toxic materials, improving the safety and environmental profile of the manufacturing process. rsc.org Research into safer alternatives, such as Wittig-type reactions for carbon elongation, represents a significant advancement for producing β-amino acids on a larger scale. rsc.org

Purity control is paramount in the production of pharmaceutical intermediates. The final product must be free of reagents, solvents, and reaction byproducts. Crystallization is a key technique for achieving high purity in the final product. google.com For Boc-protected amino acids, which can sometimes be oily and difficult to crystallize, specific methods have been developed. These may involve obtaining the product as an oil, seeding it with a crystal, and then inducing solidification and purification through pulping in a weak polar solvent. google.com This process can significantly improve the purity and stability of the final compound, making it suitable for long-term storage. google.com

In addition to crystallization, chromatographic techniques are indispensable for purity control. High-Performance Liquid Chromatography (HPLC) is a standard analytical method to assess the purity of the synthesized compound and is also used in preparative applications to isolate the desired product from complex mixtures. nih.gov The development of efficient and scalable chromatographic purification protocols is a critical aspect of industrial production, ensuring the final product meets stringent quality standards.

Stereochemical Considerations in 3 Amino 4 3 Fluorophenyl Butyric Acid Research

Impact of Stereochemistry (R/S Configuration) on Molecular Interactions in β-Amino Acids

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity and molecular interactions of β-amino acids. nih.govresearchgate.net Molecules that are non-superimposable mirror images of each other are known as enantiomers, often designated by their absolute configuration as (R) or (S). libretexts.org Biological systems, such as protein receptors and enzymes, are inherently chiral, being constructed from L-amino acids. nih.govwikipedia.org This intrinsic chirality means that they often interact differently with the two enantiomers of a chiral molecule. wikipedia.orgnih.gov

The specific (R) or (S) configuration of a β-amino acid dictates its three-dimensional shape. This shape is fundamental to the "lock and key" or "induced fit" models of molecular recognition, where a molecule must have a precise orientation to bind effectively to a biological target. nih.gov For example, the interaction of a β-amino acid with a receptor site depends on the correct spatial positioning of its functional groups (amino, carboxyl, and side chain). An alteration in stereochemistry from (R) to (S) can invert the positions of these groups, potentially preventing the molecule from fitting into the binding pocket of a protein or leading to non-productive binding. nih.govresearchgate.net

Research has consistently shown that the biological effects of chiral molecules can be stereospecific, with one enantiomer exhibiting high potency while the other is significantly less active or even inactive. nih.gov In some cases, the "wrong" enantiomer can interact with different targets, leading to distinct biological outcomes. The preferential use of one enantiomer in biological systems has profound consequences; for instance, the presence of a D-amino acid (a stereoisomer) within a peptide chain composed of L-amino acids is known to disrupt secondary structures like α-helices and β-sheets. nih.gov Therefore, controlling the stereochemistry of β-amino acids like 3-Amino-4-(3-fluorophenyl)butyric acid is essential for understanding their mechanism of action and for the development of selective therapeutic agents.

Enantiomeric Purity Assessment Methodologies for this compound Derivatives

Ensuring the enantiomeric purity of a chiral compound is crucial for both research and potential therapeutic applications. The enantiomeric purity of this compound and its derivatives is typically assessed using chromatographic techniques that can distinguish between the (R) and (S) enantiomers. sigmaaldrich.com The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which employ a chiral stationary phase (CSP). nih.govcat-online.com

A CSP is a chromatographic packing material that is itself chiral. It creates a chiral environment through which the enantiomers pass. The principle of separation relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the CSP. wikipedia.org Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other interacts more weakly and elutes sooner. wikipedia.orgnih.gov This difference in retention time allows for the separation and quantification of each enantiomer.

Several types of CSPs are effective for the separation of β-amino acid enantiomers. scas.co.jpchromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly successful for the direct analysis of underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com Other CSPs include those based on cyclodextrins and various brush-type phases. sigmaaldrich.com In some cases, derivatization of the amino acid with an achiral reagent is performed to improve volatility for GC analysis or to enhance detection for HPLC. cat-online.com However, direct analysis on a CSP is often preferred as it eliminates extra steps and potential sources of error. chromatographytoday.comsigmaaldrich.com

Table 1: Methodologies for Enantiomeric Purity Assessment

| Methodology | Principle of Separation | Common Stationary Phases (Selectors) | Key Advantages |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. wikipedia.orgnih.gov | Macrocyclic Glycopeptides (e.g., Teicoplanin), Polysaccharides, P-CAP, Cyclodextrins. sigmaaldrich.comsigmaaldrich.com | Direct analysis possible, high resolution, applicable to a wide range of derivatives. scas.co.jpsigmaaldrich.com |

| Chiral Gas Chromatography (GC) | Enantiomers, often after derivatization to increase volatility, are separated on a chiral capillary column. cat-online.com | Cyclodextrin derivatives. | High efficiency and sensitivity, especially for volatile compounds. |

| Advanced Marfey's Method | Derivatization of the amino acid with a chiral reagent (e.g., l-FDLA) to form diastereomers, which are then separated by standard reverse-phase HPLC. mdpi.com | Standard C18 (achiral) columns. mdpi.com | Reliable for determining absolute configuration from small sample amounts. mdpi.com |

| Colorimetric Sensing | A chiral sensor molecule (e.g., a conjugated polymer) changes color upon binding to the amino acid, with the response being dependent on the guest's chirality. rsc.org | Chiral conjugated polymers with specific receptor sites. rsc.org | Allows for rapid, visual, and qualitative or semi-quantitative estimation of enantiomeric purity. rsc.org |

Stereoselective Incorporation of this compound into Peptidomimetics and Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified backbones to enhance properties such as stability and bioavailability. nih.gov The stereoselective incorporation of unnatural amino acids, such as this compound, is a key strategy in the design of these analogues. researchgate.net Stereoselective synthesis ensures that only the desired enantiomer—either (R) or (S)—is integrated into the growing peptide chain. elsevierpure.com

The inclusion of a β-amino acid like this compound into a peptide backbone creates an α/β-peptide. nih.gov The stereochemistry at the chiral center of the incorporated β-amino acid has a profound influence on the secondary structure of the resulting peptidomimetic. acs.org Depending on the sequence pattern and the stereochemistry of the constituent residues, these molecules can adopt well-defined conformations, such as various types of helices or sheets, which are essential for their biological function. acs.org

Derivatization and Analogue Development of 3 Amino 4 3 Fluorophenyl Butyric Acid

Synthesis of Peptidomimetics and Peptide Analogues Incorporating 3-Amino-4-(3-fluorophenyl)butyric Acid

The incorporation of non-proteinogenic amino acids into peptides is a widely used strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.gov As a β-amino acid, this compound is a valuable building block in this context. Its integration into a peptide sequence can induce specific secondary structures and, crucially, confer resistance to degradation by proteases and peptidases, which typically cleave the peptide bonds of natural α-amino acids. nih.gov

The synthesis of such peptide analogues relies on standard solid-phase or solution-phase peptide coupling techniques. The amino group of this compound is typically protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) to allow for its controlled incorporation into a growing peptide chain. cymitquimica.comsigmaaldrich.com For instance, Fmoc-(R)-3-amino-4-(3-fluorophenyl)butyric acid is a commercially available reagent used in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com Similarly, the Boc-protected version, Boc-(R)-3-amino-4-(3-fluorophenyl)butyric acid, serves as a key intermediate for creating these modified peptides. cymitquimica.com

Peptidomimetics are designed to overcome the inherent liabilities of natural peptides as drugs, such as poor metabolic stability and low bioavailability. nih.gov The design process is guided by several key principles aimed at enhancing potency and stability:

Conformational Constraint: Natural peptides are often highly flexible, which can be entropically unfavorable for receptor binding. Incorporating structurally rigid elements, such as the β-amino acid scaffold of this compound, reduces conformational freedom. nih.govupc.edu This pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity and receptor selectivity. nih.gov

Proteolytic Resistance: The peptide bonds involving α-amino acids are susceptible to cleavage by proteases. Replacing an α-amino acid with a β-amino acid like this compound results in an altered backbone structure that is not recognized by these enzymes, thereby increasing the metabolic half-life of the resulting peptidomimetic. nih.govresearchgate.net

Pharmacophore Mimicry: The design process begins by identifying the key amino acid residues (the pharmacophore) responsible for biological activity. nih.gov The β-amino acid is then used as a scaffold to position the critical side chains—in this case, the 3-fluorophenyl group—in the correct three-dimensional orientation to mimic the natural ligand's interaction with its biological target. nih.gov

Modulation of Physicochemical Properties: The introduction of unnatural building blocks can be used to fine-tune properties like solubility and lipophilicity. The fluorine atom on the phenyl ring of this compound, for example, increases lipophilicity, which can influence membrane permeability and bioavailability. researchgate.net

Small-molecule combinatorial libraries are vast collections of compounds synthesized simultaneously to accelerate the discovery of new drug leads. Building blocks like this compound are valuable components for generating these libraries due to their structural and functional diversity.

The use of protected forms, such as Fmoc- or Boc-derivatives, makes the compound amenable to the automated, high-throughput synthesis methods used in creating combinatorial libraries. nih.govsigmaaldrich.com By systematically combining this β-amino acid with other diverse building blocks (e.g., other amino acids, carboxylic acids, amines), libraries of novel peptidomimetics can be rapidly generated. These libraries can then be screened against various biological targets to identify hit compounds. The inherent features of this compound—its defined stereochemistry, its β-amino acid backbone, and its fluorinated aryl group—introduce drug-like characteristics into the library members, increasing the probability of discovering potent and stable therapeutic candidates.

Development of γ-Aminobutyric Acid (GABA) Analogues with Fluoroaryl Substituents, including this compound Derivatives

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). nih.gov However, GABA itself has limited therapeutic utility because it cannot efficiently cross the blood-brain barrier. researchgate.net This has driven extensive research into the development of GABA analogues with improved lipophilicity and pharmacokinetic properties. nih.govdntb.gov.ua this compound is a derivative of phenibut (4-amino-3-phenylbutyric acid), a known GABA analogue. schd-shimadzu.com The introduction of fluoroaryl substituents is a common strategy in medicinal chemistry to modulate a molecule's biological activity. nih.gov

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure correlates with biological function. In the context of GABA analogues, SAR studies explore how modifications, such as fluorination, affect interaction with GABA receptors or metabolic enzymes like GABA aminotransferase (GABA-AT). nih.govnih.gov

The introduction of fluorine can have several effects:

Electronic Modulation: Fluorine is a highly electronegative atom that can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with protein targets. nih.gov

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the molecule's half-life.

Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, which can impact its binding to a receptor. researchgate.net

Research on various fluorinated GABA analogues has provided insights into these relationships. For example, studies on conformationally restricted fluorinated analogues have shown that the geometry and rigidity of the molecule are critical for inhibitory activity against GABA-AT. nih.govnih.gov Some fluorinated compounds were found to be potent irreversible inhibitors of the enzyme, while others acted as reversible inhibitors, highlighting the subtle influence of the fluorine substitution pattern. nih.gov

| Compound | Key Structural Feature | Observed Activity/Finding | Reference |

|---|---|---|---|

| (1R, 4S)-4-aminocyclopent-2-enecarboxylic acid | Conformationally restricted, non-fluorinated | Potent inhibitor and substrate of GABA-AT, but not a time-dependent inactivator. | nih.gov |

| Fluorinated cyclohexane (B81311) analogues of GABA | Conformationally restricted by a cyclohexane ring | Showed minimal inhibition of GABA-AT, likely due to a rigid chair conformation that is not well-accommodated in the enzyme's active site. | nih.gov |

| C-3 fluoroalkyl substituted vigabatrin (B1682217) analogues | Fluorine substitution on a conformationally restricted scaffold | Found to be irreversible inhibitors of GABA-AT, with some having higher potency (kinact/KI) than the drug vigabatrin. | nih.gov |

| SR 95103 | Arylaminopyridazine derivative of GABA | Acts as a selective and competitive GABA-A receptor antagonist. Potency is increased by electron-donating substituents on the aryl ring. | nih.gov |

Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule is often critical for its activity. The design of chiral GABA aryl analogues focuses on synthesizing specific enantiomers (R or S forms) to optimize interactions with their protein targets and minimize off-target effects. wisconsin.edu this compound is a chiral molecule, and its enantiomers can be expected to have different biological profiles.

The synthesis of enantiomerically pure compounds is a key focus in this area. researchgate.net Research has demonstrated that different enantiomers of GABA analogues can have vastly different affinities for GABA receptor subtypes or transport proteins. wisconsin.edu For example, in the development of imidazodiazepine-based GABA-A receptor modulators, the R- and S-enantiomers of certain compounds displayed distinct selectivity profiles for different α-subunits of the receptor. wisconsin.edu This underscores the importance of controlling stereochemistry in the design of aryl-substituted GABA analogues like this compound to achieve the desired therapeutic effect.

Functionalization of the Phenyl Ring and Butyric Acid Backbone in this compound

Further chemical modification of the this compound scaffold allows for the fine-tuning of its properties and the exploration of its potential for various biological targets. Functionalization can occur at the phenyl ring or along the butyric acid backbone.

The phenyl ring can be modified by altering the position or number of fluorine atoms or by introducing other substituents. These changes can dramatically affect the molecule's electronic and steric properties. For example, the related compound (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of the DPP-4 inhibitor sitagliptin, demonstrating that modifying the fluorination pattern on the phenyl ring adapts the scaffold for entirely different biological targets. chemicalbook.comchemicalbook.comnih.gov The introduction of other groups, such as bromo or cyano substituents, has also been explored in related 3-amino-4-phenylbutyric acid analogues, creating a diverse set of molecules for screening and development. apeptides.comchemdad.com

| Analogue Name | Substitution on Phenyl Ring | CAS Number | Reference |

|---|---|---|---|

| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | 4-fluoro | 331763-69-0 | alfa-chemistry.com |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 2,4,5-trifluoro | 936630-57-8 | nih.gov |

| Boc-(R)-3-Amino-4-(4-bromo-phenyl)butyric acid | 4-bromo | 331763-75-8 | chemdad.com |

| Boc-R-3-Amino-4-(2-cyano-phenyl)butyric acid | 2-cyano | Not available | apeptides.com |

The butyric acid backbone offers two primary sites for functionalization: the carboxylic acid group and the amino group.

Carboxylic Acid Modification: The carboxyl group can be converted into esters or amides. Formation of an amide bond is the basis for incorporating the molecule into peptidomimetics, as discussed in section 4.1. Esterification can be used to create prodrugs that may have improved absorption characteristics.

Amino Group Modification: The primary amine can be N-alkylated or acylated. N-alkylation can impact receptor binding and conformational freedom. nih.gov Alternatively, the nitrogen atom can be incorporated into a heterocyclic ring system, a strategy that has been used to create novel GABA analogues with constrained conformations and potentially improved activity. nih.govdntb.gov.ua

These functionalization strategies collectively provide a powerful toolkit for chemists to systematically modify the this compound structure, enabling the exploration of new chemical space and the development of novel compounds with tailored biological activities.

Generation of Covalently Interacting Probes Utilizing this compound Scaffolds for Biological Systems.

The development of covalently interacting probes from a scaffold like this compound would theoretically involve the strategic incorporation of a photoreactive or a chemically reactive moiety. These probes are designed to first bind non-covalently to their target protein and then, upon a specific trigger (e.g., light activation for photoreactive probes), form a permanent covalent bond. This allows for the "capture" of the interacting protein, which can then be identified and studied.

Conceptual Design of Probes:

A hypothetical covalently interacting probe derived from this compound would likely consist of three key components:

Specificity Moiety: The this compound core itself, which would be responsible for the selective binding to the target protein. The affinity and specificity of this interaction are crucial for the probe's effectiveness.

Reactive Group: A functional group capable of forming a covalent bond. For photoaffinity probes, this is often a diazirine, benzophenone, or an aryl azide (B81097) group, which upon irradiation with UV light, generates a highly reactive species (a carbene or nitrene) that can insert into nearby C-H or N-H bonds of the target protein. For chemically reactive probes, electrophilic "warheads" such as acrylamides, fluorosulfates, or epoxides could be incorporated to react with nucleophilic amino acid residues (e.g., cysteine, lysine, or histidine) in the binding pocket of the target protein.

Reporter Tag: A tag for detection and enrichment of the probe-protein adduct. Common tags include biotin (B1667282) (for affinity purification with streptavidin), a fluorescent dye (for imaging), or a "clickable" handle like an alkyne or azide for subsequent bioorthogonal ligation to a reporter molecule.

Hypothetical Synthetic Strategy:

The synthesis of such a probe would involve the derivatization of either the amino or the carboxylic acid group of the this compound scaffold. For instance, the amino group could be acylated with a carboxylic acid containing a photoreactive group and a reporter tag. Alternatively, the carboxylic acid could be coupled to an amine-containing linker that bears the reactive and reporter functionalities.

Table of Potential Reactive Groups for Covalent Probes

| Reactive Group | Type | Target Residues (Typical) | Activation |

| Benzophenone | Photoreactive | C-H bonds | UV light (~350-360 nm) |

| Phenylazide | Photoreactive | Nucleophiles, C-H bonds | UV light (~254-300 nm) |

| Diazirine | Photoreactive | C-H bonds | UV light (~350-380 nm) |

| Acrylamide | Chemically Reactive | Cysteine | Michael Addition |

| Fluorosulfate | Chemically Reactive | Tyrosine, Serine, Threonine, Lysine | Nucleophilic Substitution |

| Epoxide | Chemically Reactive | Cysteine, Histidine, Aspartate, Glutamate | Ring-opening |

Table of Common Reporter Tags

| Reporter Tag | Application | Detection/Purification Method |

| Biotin | Affinity Purification | Streptavidin-based affinity chromatography |

| Fluorescein | Fluorescence Imaging | Fluorescence Microscopy/Spectroscopy |

| Rhodamine | Fluorescence Imaging | Fluorescence Microscopy/Spectroscopy |

| Alkyne | Bioorthogonal Ligation | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) |

| Azide | Bioorthogonal Ligation | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) |

Application in Biological Systems:

Once synthesized, these probes could be incubated with cells or cell lysates. After allowing for the non-covalent binding to occur, the reactive group would be activated (e.g., by UV irradiation). The resulting covalently labeled proteins could then be enriched using the reporter tag (e.g., streptavidin beads for biotin-tagged probes) and subsequently identified using techniques like mass spectrometry. This would provide valuable information about the cellular targets of the original this compound molecule.

Although specific examples utilizing this compound are not readily found in current literature, the established principles of covalent probe design provide a clear roadmap for how this compound could be functionalized to serve as a valuable tool in chemical biology for target identification and validation.

Computational Approaches in the Study of 3 Amino 4 3 Fluorophenyl Butyric Acid and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule in the active site of a target protein. nih.govnih.gov For 3-amino-4-(3-fluorophenyl)butyric acid and its analogues, which are known to interact with targets such as GABA receptors and voltage-gated calcium channels, docking studies can elucidate key intermolecular interactions. nih.govnih.gov

These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern ligand recognition and binding. For instance, docking studies on GABA analogues have been used to understand their inhibitory activity against enzymes like GABA aminotransferase (GABA-AT). nih.gov Such studies can also help in proposing the biologically active enantiomeric form of a chiral molecule. nih.gov The insights gained from molecular docking are valuable for rationalizing experimental findings and for the virtual screening of compound libraries to identify new potential ligands. nih.gov

The Rosetta software suite is a comprehensive platform for computational modeling of biomolecular structures and their interactions. nih.govnih.gov RosettaLigand, the small molecule docking component of Rosetta, is particularly well-suited for predicting the binding poses of ligands within protein structures. rosettacommons.orgacs.org A key feature of Rosetta is its all-atom energy function, which allows for the simultaneous optimization of both ligand and protein side-chain conformations during the docking process, a concept often referred to as "induced fit." nih.govplos.org

The RosettaLigand protocol typically involves several stages:

Conformer Generation: A set of low-energy three-dimensional conformations of the ligand, such as this compound, is generated. rosettacommons.org

Initial Placement: The ligand conformers are placed within the binding site of the target protein. This initial placement can be guided by the location of known binders or by binding site prediction algorithms. nih.govrosettacommons.org

Monte Carlo Sampling: The position and orientation of the ligand, as well as the conformations of nearby protein side chains, are explored through Monte Carlo minimization. nih.gov

Scoring and Ranking: The resulting docked poses are scored using the Rosetta energy function. The interface energy, which specifically evaluates the interactions between the ligand and the protein, is often a critical metric for ranking the poses. rosettacommons.orgplos.org

For novel targets where an experimental structure is unavailable, Rosetta can be used to build a comparative (homology) model of the protein, into which the ligand can then be docked. nih.govnih.gov The success of docking into such models often depends on the quality of the template structure and the sequence alignment. plos.org

Table 1: Key Steps in Rosetta-Based Molecular Docking

| Step | Description |

| Receptor & Ligand Preparation | Preparation of the protein and small molecule input structures. |

| Conformer Generation | Generation of a library of possible 3D shapes for the ligand. |

| Initial Docking | Placement of the ligand into the binding site of the protein. |

| Refinement | Optimization of the ligand's position and the surrounding protein side chains. |

| Scoring | Ranking of the docked poses based on the Rosetta energy function. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. researchgate.netresearchgate.net This allows for the study of the conformational flexibility of both the ligand and the protein, as well as the stability of the binding pose predicted by docking. researchgate.net MD simulations are crucial for understanding the dynamic nature of biological systems and can reveal important aspects of ligand binding that are not apparent from static models. nih.govresearchgate.net

For this compound and its analogues, MD simulations can be used to:

Assess the stability of the ligand within the binding pocket over time.

Analyze the conformational changes in the protein upon ligand binding.

Investigate the role of solvent molecules in the binding process.

Explore the entire energy landscape of the ligand-protein complex.

GROMACS (Groningen Machine for Chemical Simulations) is a widely used software package for performing molecular dynamics simulations of biomolecules. researchgate.netyoutube.com It is known for its high performance and efficiency, making it suitable for simulating large systems over long timescales. mdpi.com

A typical workflow for an MD simulation of a protein-ligand complex using GROMACS involves:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from a docking simulation, are placed in a simulation box. The box is then filled with solvent molecules (typically water) and ions to neutralize the system and mimic physiological conditions. mdpi.com

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the solvent and ions to relax around the protein-ligand complex. This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. mdpi.com

Production Run: The main simulation is run for a desired length of time, during which the trajectory (atomic coordinates over time) is saved for analysis. mdpi.com

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the formation and breaking of hydrogen bonds between the ligand and the protein over time. mdpi.com

Free Energy Calculations for Binding Affinity Prediction

A critical aspect of drug design is the accurate prediction of the binding affinity of a ligand for its target protein. arxiv.org While docking scores can provide a qualitative ranking of ligands, more rigorous methods are needed for quantitative predictions. nih.gov Free energy calculations based on MD simulations are powerful tools for this purpose. acs.org

The Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods are popular approaches for estimating the free energy of binding of a ligand to a protein. nih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. acs.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the free protein and ligand:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each of these terms is typically calculated as:

G = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy, including bonded and non-bonded (van der Waals and electrostatic) interactions. frontiersin.org

G_solv is the solvation free energy, which is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). nih.govfrontiersin.org

TΔS represents the conformational entropy change upon binding, which can be estimated using methods like normal-mode analysis. nih.gov

MM/PB(GB)SA calculations are typically performed on a set of snapshots extracted from an MD simulation trajectory of the protein-ligand complex. frontiersin.orgmdpi.com This "end-point" method provides a balance between computational cost and accuracy and has been successfully used to rank ligands and rationalize experimental binding data. nih.govacs.org

Table 2: Components of MM/PB(GB)SA Binding Free Energy

| Energy Component | Description |

| ΔE_vdw | Change in van der Waals energy. |

| ΔE_elec | Change in electrostatic energy in the gas phase. |

| ΔG_polar | Polar contribution to the solvation free energy. |

| ΔG_nonpolar | Non-polar contribution to the solvation free energy. |

| -TΔS | Conformational entropy change upon binding. |

Density Functional Theory (DFT) Studies of Electronic and Vibrational Structures of β-Amino Acids

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org It is particularly useful for studying the intrinsic properties of molecules, such as their geometry, conformational energies, and vibrational frequencies. rsc.orgrsc.org For β-amino acids like this compound, DFT calculations can provide fundamental insights into their structure and reactivity. scirp.org

DFT studies can be employed to:

Determine the relative energies of different conformers of a molecule in the gas phase and in solution. scirp.org

Analyze intramolecular hydrogen bonding, which can play a significant role in determining the preferred conformation. scirp.orgnih.gov

Calculate vibrational spectra (e.g., infrared and Raman) and compare them with experimental data to confirm the structure of a synthesized compound. rsc.orgresearchgate.net

Investigate the electronic properties of a molecule, such as its molecular electrostatic potential, which can provide clues about its intermolecular interactions. rsc.org

For example, a theoretical study on β-amino acid conformations using DFT has shown that solvation generally stabilizes the various conformations and that intramolecular hydrogen bonds are crucial for their stability. scirp.org Such studies have also revealed that the relative stability of different conformers can vary depending on the substitution pattern. scirp.org These fundamental insights into the conformational preferences and electronic nature of β-amino acids are essential for understanding their biological activity and for the parameterization of molecular mechanics force fields used in docking and MD simulations. nih.govnih.gov

Zwitterionic Monomer and Dimer Structures

Amino acids, including this compound, can exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This dual charge significantly influences their intermolecular interactions and solid-state packing.

Computational studies on analogous amino acids, such as DL-3-Aminoisobutyric acid, have utilized Density Functional Theory (DFT) to model their zwitterionic forms. For DL-3-Aminoisobutyric acid, a zwitterionic dimer model connected by intermolecular N–H⋯O hydrogen bonds was proposed to be the most stable structure, accurately reflecting its spectral features in the solid state. nih.gov This model was computed at the B3LYP/6–311++G(d,p) level of theory, which is a common method for such analyses. nih.gov The study highlighted that the vibrational modes of the –NH3+ and –CO2− groups in the dimer were in good agreement with experimental infrared and Raman spectra. nih.gov

Similarly, theoretical studies on 3,4-pyridinedicarboxylic acid have explored various possible monomer and dimer conformations using DFT calculations. researchgate.net These studies identify the most stable conformers by comparing their calculated energies. For instance, sixteen different conformers were evaluated for the neutral form of 3,4-pyridinedicarboxylic acid to determine the one with the lowest energy, which corresponds to the most stable structure. researchgate.net

Table 1: Computational Methods Used in the Study of Zwitterionic Amino Acid Dimers

| Compound Studied | Computational Method | Key Findings |

|---|---|---|

| DL-3-Aminoisobutyric acid | DFT (B3LYP/6–311++G(d,p)) with SCRF-SMD for solvation | A stable zwitterionic dimer model was constructed, linked by intermolecular –N–H⋯O hydrogen bonds, which aligned well with experimental spectral data. nih.gov |

Hydrogen Bonding Network Analysis in Solvated Systems

The behavior of this compound in a biological environment is critically dependent on its interactions with water molecules. Computational simulations, particularly molecular dynamics (MD), are instrumental in analyzing the hydrogen bonding network in solvated systems.

Studies on gamma-aminobutyric acid (GABA) using MD simulations have provided insights into its solvation structure. sid.ir These simulations have shown that strong hydrogen bonds form between GABA and surrounding water molecules. sid.ir The analysis of radial distribution functions (RDFs) from these simulations helps in understanding the coordination numbers and distances between the solute and solvent molecules. For GABA in water, it was observed that water acts as a stronger hydrogen bond donor than GABA itself. sid.ir

Furthermore, research on other molecules like N-unsubstituted 2-aminobenzamides has employed both spectroscopic methods and DFT calculations to study hydrogen bonding. mdpi.com These studies have revealed that while intramolecular hydrogen bonds can be stable in the solid state, they may not be observed in solution due to the rapid exchange of protons with the solvent. mdpi.com The ability of functional groups to act as both hydrogen bond donors and acceptors simultaneously leads to the formation of complex intermolecular hydrogen-bonded networks. mdpi.com

For this compound, a similar analysis would reveal how the fluorophenyl group influences the solvation shell and the strength of hydrogen bonds with water compared to non-fluorinated analogues. The fluorine atom, being highly electronegative, can alter the electronic distribution of the entire molecule, which in turn affects its hydrogen bonding capabilities. nih.gov

Table 2: Key Parameters from Hydrogen Bonding Analysis of Analogous Systems

| System Studied | Analysis Technique | Key Observation |

|---|---|---|

| GABA in Water | Molecular Dynamics (MD) Simulations | Strong hydrogen bonds are formed between GABA and water, with water acting as a more potent hydrogen bond donor. sid.ir |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Analog Design

QSAR and cheminformatics are indispensable tools in modern drug discovery, enabling the design of new analogues with improved activity and properties by establishing a mathematical relationship between chemical structure and biological activity. nih.gov

For a compound like this compound, which is an analogue of GABA, QSAR studies on similar molecules can provide valuable insights for designing new derivatives. A study on baclofen (B1667701) analogues, which are also GABAB receptor agonists, utilized an integrated QSAR and molecular modeling approach. nih.gov This research found a strong correlation between electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the receptor binding affinity. nih.gov The QSAR model suggested that the ability of the para-chlorophenyl moiety in baclofen to engage in π-π stacking interactions is a crucial feature for its activity. nih.gov

Cheminformatics encompasses a wide range of computational techniques used to analyze chemical data. f1000research.com For designing analogues of this compound, cheminformatics tools can be used for virtual screening, chemical space analysis, and predicting key physicochemical properties. The introduction of fluorine atoms, for example, is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity (LogP), and acidity (pKa). nih.gov Recent studies have focused on developing machine learning models to accurately predict these properties for fluorinated compounds, addressing the limitations of standard prediction methods for this class of molecules. chemrxiv.org

By applying these QSAR and cheminformatics principles, researchers can systematically explore modifications to the this compound scaffold. For instance, altering the substitution pattern on the phenyl ring or modifying the butyric acid backbone can be guided by predictive models to enhance target affinity and selectivity.

Table 3: Principles of QSAR/Cheminformatics in Analog Design

| Approach | Application | Example from Analogous Systems |

|---|---|---|

| QSAR | Correlating structural descriptors with biological activity to guide the design of more potent compounds. | For baclofen analogues, electronic properties (HOMO/LUMO energies) were found to be strongly correlated with GABAB receptor binding affinity. nih.gov |

| Cheminformatics | Utilizing computational tools for virtual screening, library enumeration, and property prediction. f1000research.com | Machine learning models are being developed to better predict LogP and pKa for fluorinated molecules, aiding in the design of compounds with improved pharmacokinetic profiles. chemrxiv.org |

Applications of 3 Amino 4 3 Fluorophenyl Butyric Acid As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

As a chiral building block, 3-Amino-4-(3-fluorophenyl)butyric acid serves as a valuable starting material or synthon in asymmetric synthesis. researchgate.net The inherent chirality at the β-carbon and the distinct reactivity of its amino and carboxylic acid groups enable the construction of stereochemically defined and complex organic molecules. Synthetic chemists utilize such building blocks to introduce specific three-dimensional arrangements into larger molecular frameworks, a critical aspect in the synthesis of biologically active compounds. researchgate.netsigmaaldrich.com

The synthesis of related β-amino acids often starts from readily available chiral precursors like α-amino acids. For instance, a practical synthesis of (R)-3-amino-4-phenylbutyric acid has been achieved from L-aspartic acid, preserving the original chirality. nih.gov Similarly, an efficient synthesis of a trifluorinated analogue, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was developed using L-methionine as the starting material, transferring its chiral center to the final product through a multi-step sequence. figshare.com These methodologies underscore how the core structure of this compound can be integrated or constructed to serve as a foundational element for more elaborate molecular targets in the pharmaceutical and agrochemical industries. researchgate.net

Utility in Peptide and Peptidomimetic Synthesis for Drug Discovery Research

Natural peptides often face limitations as therapeutic agents due to poor metabolic stability (e.g., degradation by proteases) and limited bioavailability. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones to overcome these drawbacks. nih.govnih.gov β-amino acids are fundamental components in the design of these mimics because their inclusion creates peptide chains that are resistant to enzymatic degradation. nih.gov

The incorporation of this compound into a peptide sequence yields a peptidomimetic with distinct advantages for drug discovery. The β-amino acid structure provides proteolytic stability, while the 3-fluorophenyl group can be used to fine-tune the molecule's pharmacological profile. nih.gov The fluorine atom can modulate properties such as binding affinity to a biological target, hydrophobicity, and metabolic stability. mdpi.commdpi.com This makes the compound a strategic tool for developing novel peptide-based therapeutics with enhanced drug-like properties. nih.gov

Table 1: Comparison of Natural Peptides and Peptidomimetics Incorporating this compound

| Property | Natural Peptides (α-Amino Acids) | Peptidomimetics (with this compound) |

|---|---|---|

| Backbone Structure | Based on α-amino acids | Contains β-amino acid units, altering the backbone |

| Proteolytic Stability | Susceptible to degradation by proteases | Resistant to enzymatic degradation, leading to longer in vivo half-life. nih.gov |

| Conformational Flexibility | Often highly flexible | Can adopt more defined and stable secondary structures (e.g., helices, turns). nih.gov |

| Pharmacophore Modification | Limited to natural side chains | Incorporates a fluorophenyl group to modulate binding, selectivity, and pharmacokinetic properties. mdpi.commdpi.com |

| Bioavailability | Generally low | Potentially improved due to increased stability and modified physicochemical properties. nih.gov |

Precursor in the Development of Advanced Pharmaceutical Intermediates

Fluorinated compounds are increasingly prevalent in modern pharmaceuticals, and building blocks containing fluorine are therefore highly valuable. mdpi.com this compound is a precursor for advanced pharmaceutical intermediates used in the synthesis of active pharmaceutical ingredients (APIs). theoremchem.com Its structure is particularly relevant to the development of inhibitors for enzymes and modulators for receptors where a fluorinated phenyl group can enhance binding affinity or other pharmacological parameters.

A closely related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, serves as a key intermediate in the synthesis of Sitagliptin, a well-known drug for treating type 2 diabetes. nih.gov This highlights the industrial relevance of this class of compounds. By analogy, this compound is a strategic starting material for synthesizing new chemical entities or creating analogues of existing drugs, where the specific substitution pattern of the fluorophenyl ring is tailored for optimal interaction with a biological target. sigmaaldrich.commdpi.com

Table 2: Examples of Fluorinated Phenylbutyric Acid Derivatives as Pharmaceutical Intermediates

| Compound Name | CAS Number | Application/Significance | Reference |

|---|---|---|---|

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 936630-57-8 | Key intermediate for Sitagliptin. Also known as "Sitagliptin acid". | nih.gov |

| 4-Amino-3-(4-fluorophenyl)butanoic acid | 52237-19-1 | A GABA analogue and GABA-B receptor agonist, used in neurological research. | nih.gov |

| (R)-3-Amino-4-phenylbutyric acid | N/A | A non-fluorinated analogue synthesized from L-aspartic acid, serving as a structural basis for more complex derivatives. | nih.gov |

| 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride | 1909337-07-0 | A salt form used as a pharmaceutical standard and intermediate. |

Strategic Component in Investigating Signal Transduction Pathways and Gene Regulation

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, and its signaling pathways are crucial targets for research and therapeutic intervention. nih.govmdpi.com Synthetic GABA analogues are indispensable tools for studying these pathways. This compound, as a derivative of GABA, can be used to design molecular probes to investigate the function and regulation of GABA-related proteins, such as receptors and enzymes.

For example, fluorinated amino acid analogues have been specifically designed as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme that degrades GABA. nih.govnih.gov By inhibiting GABA-AT, researchers can study the downstream effects on neurotransmitter levels and signal transduction cascades. The introduction of a fluorophenyl group into the molecule can create a highly specific tool that covalently modifies the enzyme, allowing for detailed mechanistic studies. nih.govnih.gov Furthermore, the fluorine atom can act as a reporter for ¹⁹F NMR spectroscopy, providing insights into the molecule's binding environment within a protein's active site. mdpi.com Such investigations are fundamental to understanding how disruptions in these signaling pathways contribute to various disorders and how gene expression related to these pathways is controlled. nih.gov

Advanced Spectroscopic and Structural Analysis Research of 3 Amino 4 3 Fluorophenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 3-Amino-4-(3-fluorophenyl)butyric acid. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial arrangement of atoms can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the methine proton at the chiral center (C3), and the two sets of methylene (B1212753) protons (C2 and C4). While specific experimental data for this compound is scarce, the expected chemical shifts can be estimated based on its analog, 4-Amino-3-phenylbutyric acid. evitachem.com The protons on the phenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0–7.4 ppm). The fluorine substitution at the C3' position would cause additional splitting (coupling) of the adjacent aromatic protons. The methine proton (H3) and the diastereotopic methylene protons (H2 and H4) would exhibit complex splitting patterns due to their mutual coupling and proximity to the chiral center.